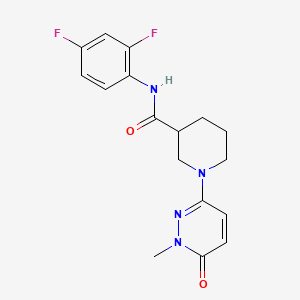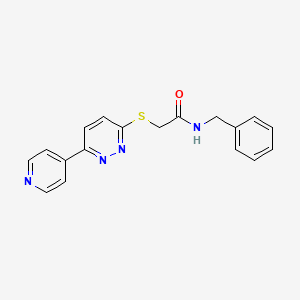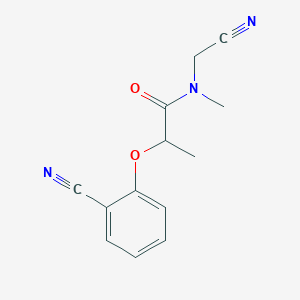
N-(cyanomethyl)-2-(2-cyanophenoxy)-N-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyanomethyl)-2-(2-cyanophenoxy)-N-methylpropanamide, also known as CMCP, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications.
Mécanisme D'action
The mechanism of action of N-(cyanomethyl)-2-(2-cyanophenoxy)-N-methylpropanamide is not fully understood. However, studies have shown that N-(cyanomethyl)-2-(2-cyanophenoxy)-N-methylpropanamide inhibits the activity of certain enzymes that are essential for cancer cell growth and survival. Additionally, N-(cyanomethyl)-2-(2-cyanophenoxy)-N-methylpropanamide has been shown to induce cell death in cancer cells.
Biochemical and Physiological Effects:
N-(cyanomethyl)-2-(2-cyanophenoxy)-N-methylpropanamide has been shown to have a range of biochemical and physiological effects. Studies have shown that N-(cyanomethyl)-2-(2-cyanophenoxy)-N-methylpropanamide can inhibit the proliferation of cancer cells and induce apoptosis. Additionally, N-(cyanomethyl)-2-(2-cyanophenoxy)-N-methylpropanamide has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(cyanomethyl)-2-(2-cyanophenoxy)-N-methylpropanamide is its potent anti-cancer properties. Additionally, N-(cyanomethyl)-2-(2-cyanophenoxy)-N-methylpropanamide is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of N-(cyanomethyl)-2-(2-cyanophenoxy)-N-methylpropanamide is its potential toxicity. Studies have shown that N-(cyanomethyl)-2-(2-cyanophenoxy)-N-methylpropanamide can be toxic to normal cells at high concentrations.
Orientations Futures
There are several future directions for research on N-(cyanomethyl)-2-(2-cyanophenoxy)-N-methylpropanamide. One area of research is to further elucidate the mechanism of action of N-(cyanomethyl)-2-(2-cyanophenoxy)-N-methylpropanamide. Additionally, studies are needed to determine the optimal dosage and administration route of N-(cyanomethyl)-2-(2-cyanophenoxy)-N-methylpropanamide for its potential use in cancer therapy. Furthermore, studies are needed to determine the potential side effects of N-(cyanomethyl)-2-(2-cyanophenoxy)-N-methylpropanamide and to develop strategies to mitigate these side effects.
Conclusion:
In conclusion, N-(cyanomethyl)-2-(2-cyanophenoxy)-N-methylpropanamide is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. N-(cyanomethyl)-2-(2-cyanophenoxy)-N-methylpropanamide has potent anti-cancer properties and can inhibit the growth of various cancer cells. However, further research is needed to fully understand the mechanism of action of N-(cyanomethyl)-2-(2-cyanophenoxy)-N-methylpropanamide and to determine its potential use in cancer therapy.
Méthodes De Synthèse
N-(cyanomethyl)-2-(2-cyanophenoxy)-N-methylpropanamide can be synthesized using a multi-step reaction process. The first step involves the reaction of 2-cyanophenol with chloromethyl methyl ether to form 2-(chloromethyl)phenol. This intermediate is then reacted with N-methylpropanamide and sodium cyanide to form N-(cyanomethyl)-2-(2-cyanophenoxy)-N-methylpropanamide.
Applications De Recherche Scientifique
N-(cyanomethyl)-2-(2-cyanophenoxy)-N-methylpropanamide has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of N-(cyanomethyl)-2-(2-cyanophenoxy)-N-methylpropanamide is in the field of cancer research. Studies have shown that N-(cyanomethyl)-2-(2-cyanophenoxy)-N-methylpropanamide has potent anti-cancer properties and can inhibit the growth of various cancer cells.
Propriétés
IUPAC Name |
N-(cyanomethyl)-2-(2-cyanophenoxy)-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-10(13(17)16(2)8-7-14)18-12-6-4-3-5-11(12)9-15/h3-6,10H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLILSGVSVAIYNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)CC#N)OC1=CC=CC=C1C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-2-(2-cyanophenoxy)-N-methylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

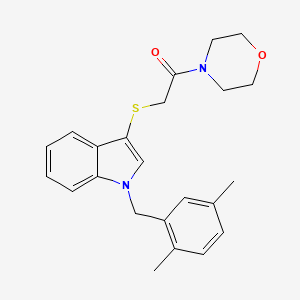
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-fluoro-4-methoxybenzamide](/img/structure/B2619727.png)
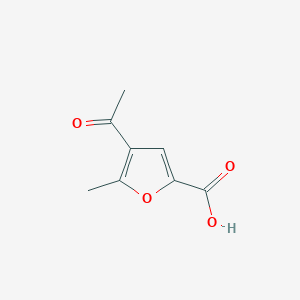
![2-{[(4-Fluorophenyl)methyl]amino}acetic acid hydrochloride](/img/no-structure.png)
![N-{4-[(4-hydroxynaphthalen-1-yl)sulfamoyl]phenyl}acetamide](/img/structure/B2619732.png)
![2-(2-(4-chloro-2-methylphenoxy)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2619733.png)
![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2619735.png)
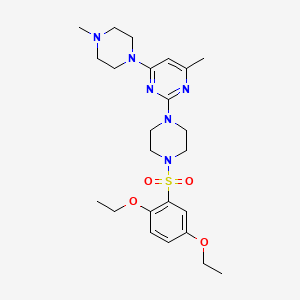
![1-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]-1-[(2R)-1-methylpyrrolidin-2-yl]ethanol](/img/structure/B2619739.png)
![2-(naphthalen-1-ylmethyl)-1-(naphthalen-2-ylmethyl)-1H-benzo[d]imidazole](/img/structure/B2619740.png)
![2-[2-(4-methylpiperazino)ethyl]-6-nitro-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2619741.png)
![6-methyl-N-[(oxan-4-yl)methyl]pyrazine-2-carboxamide](/img/structure/B2619742.png)
